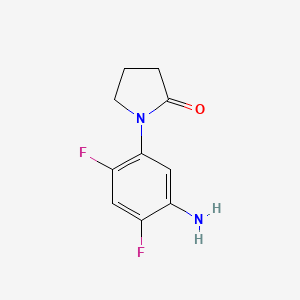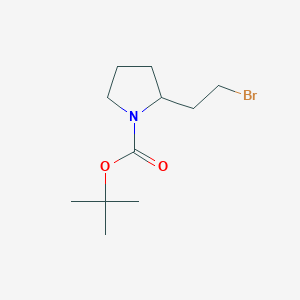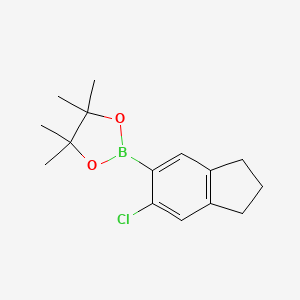
(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol hydrochloride is a chemical compound that features an amino group, an ethylsulfanyl group, and a hydroxyl group attached to a central carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(ethylsulfanyl)propan-1-ol hydrochloride typically involves the reaction of a suitable precursor with ethyl mercaptan and subsequent conversion to the hydrochloride salt. One common method includes the use of (2S)-2-amino-3-chloropropan-1-ol as the starting material, which undergoes nucleophilic substitution with ethyl mercaptan under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and conversion to the hydrochloride salt using hydrochloric acid.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of (2S)-2-amino-3-(ethylsulfanyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ethylsulfanyl groups may play a role in binding to active sites, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall activity and efficacy.
類似化合物との比較
Similar Compounds
- (2S)-2-amino-3-(methylsulfanyl)propan-1-ol hydrochloride
- (2S)-2-amino-3-(propylsulfanyl)propan-1-ol hydrochloride
- (2S)-2-amino-3-(butylsulfanyl)propan-1-ol hydrochloride
Uniqueness
(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol hydrochloride is unique due to the specific length and properties of its ethylsulfanyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl chain lengths.
特性
分子式 |
C5H14ClNOS |
|---|---|
分子量 |
171.69 g/mol |
IUPAC名 |
(2S)-2-amino-3-ethylsulfanylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NOS.ClH/c1-2-8-4-5(6)3-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |
InChIキー |
GPEMMWBXRSGSLI-JEDNCBNOSA-N |
異性体SMILES |
CCSC[C@H](CO)N.Cl |
正規SMILES |
CCSCC(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)

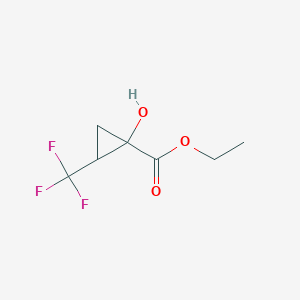


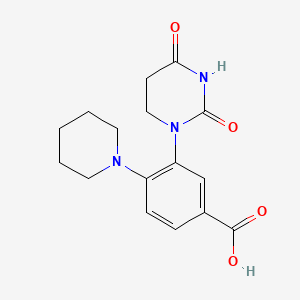
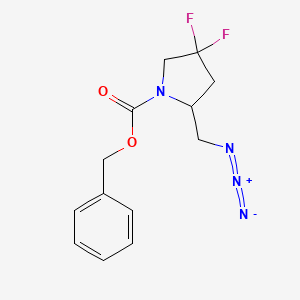
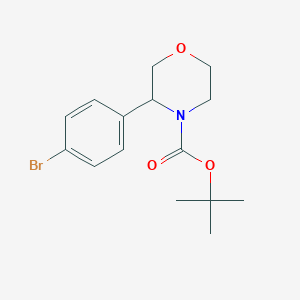

![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)
